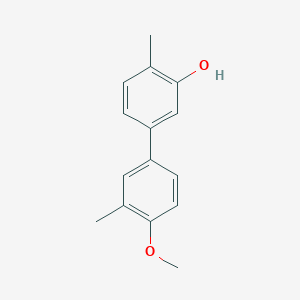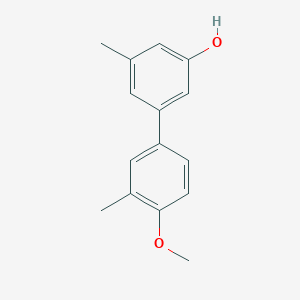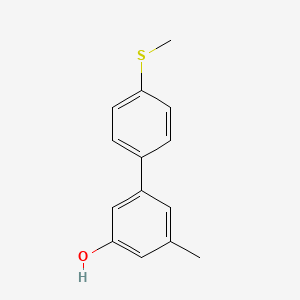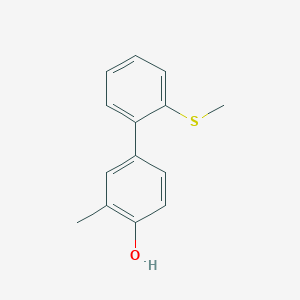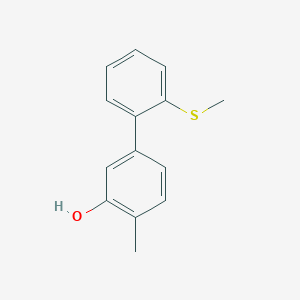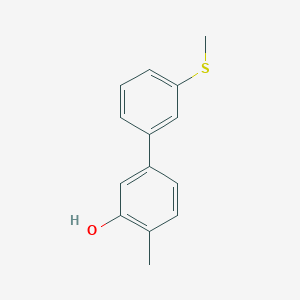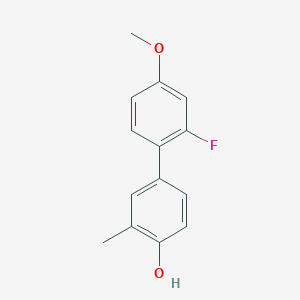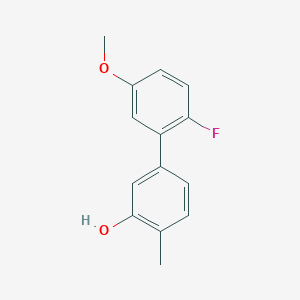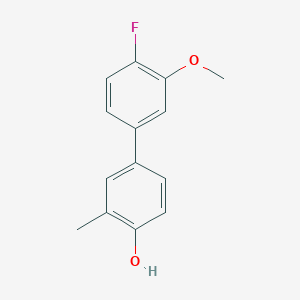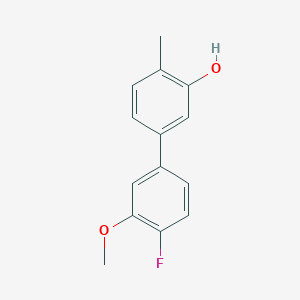
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% (5-FMP-3-MP) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 121-122°C. 5-FMP-3-MP is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the production of perfumes and flavors.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is not fully understood. It is believed that the compound functions as an electrophile, reacting with nucleophiles such as amines and carboxylic acids to form covalent bonds. It is also believed to act as a Lewis acid, catalyzing the formation of a carbon-carbon bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have some anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the production of reactive oxygen species in cell culture systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a low-cost, readily available compound and is relatively easy to synthesize. Additionally, it is a stable compound, with a long shelf-life. However, it is also important to note that 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is a hazardous compound and should be handled with caution.
Direcciones Futuras
The potential applications of 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% are numerous and varied. Further research is needed to explore the compound’s potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the compound’s potential as a catalyst in the synthesis of various compounds. Additionally, further research is needed to explore the compound’s potential as a starting material for the synthesis of novel compounds with potential biological activity. Finally, further research is needed to explore the compound’s potential as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.
Métodos De Síntesis
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% is synthesized from 3-fluorobenzaldehyde and 4-methoxybenzyl alcohol. The synthesis involves a three-step process, including oxidation of the alcohol, condensation of the aldehyde and alcohol, and reduction of the intermediate. The reaction is catalyzed by pyridine, and the product is isolated by crystallization.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a starting material for the synthesis of novel compounds with potential biological activity. Additionally, 5-(2-Fluoro-3-methoxyphenyl)-3-methylphenol, 95% has been used as a catalyst in the synthesis of various compounds.
Propiedades
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-6-10(8-11(16)7-9)12-4-3-5-13(17-2)14(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIWEWYJPSQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683834 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-83-0 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

